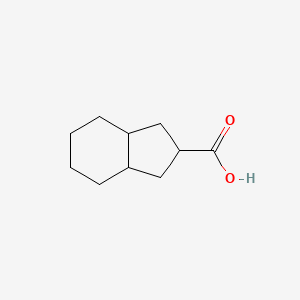

Octahydro-indene-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indene-2-carboxylic acid |

InChI |

InChI=1S/C10H16O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h7-9H,1-6H2,(H,11,12) |

InChI Key |

XJRGQKRVTRCMKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2CC(CC2C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Octahydro-1H-indole-2-carboxylic Acid and Analogues

Structural and Functional Differences

Such modifications are common in antimicrobial or antiviral agents . In contrast, octahydro derivatives lack aromaticity, reducing π-π stacking interactions but improving metabolic stability due to saturation .

Stereochemical Impact: The (2R,3aS,7aS)-isomer’s defined stereochemistry (CAS 145513-91-3) may confer selective binding in chiral environments, such as enzyme active sites, compared to non-specific isomers .

Synthetic Accessibility :

- The saturated indole core requires hydrogenation or catalytic reduction steps, increasing synthesis complexity relative to aromatic indole derivatives .

Notes and Limitations

- Nomenclature Clarification: The term “indene” in the original query may be a typographical error; all referenced compounds are indole derivatives.

- Evidence Constraints : Data on biological activity, solubility, and toxicity are absent in provided sources. Further experimental studies are needed to validate theoretical comparisons.

- Stereochemical Gaps : The pharmacological implications of stereoisomerism in octahydro-indole systems remain underexplored.

Preparation Methods

Cycloaddition-Based Approaches

The Diels-Alder reaction offers a plausible route to construct the bicyclic framework. For example, a cycloaddition between a diene (e.g., 1,3-cyclohexadiene) and a dienophile containing a pre-installed carboxylic acid group could yield the target structure. However, this method requires stringent temperature control (−78°C to 150°C) and Lewis acid catalysts (e.g., AlCl₃). Post-cycloaddition hydrogenation using Pd/C or Raney nickel under 1–5 MPa H₂ pressure would saturate the rings.

Ring-Closing Metathesis (RCM)

Grubbs catalysts (e.g., 2nd generation) enable the formation of the bicyclic system via RCM. A diene precursor with a carboxylic acid moiety at the 2-position could undergo metathesis in dichloromethane or toluene at 40–80°C. This method’s efficacy depends on precursor design, particularly avoiding steric hindrance near the metathesis sites.

Hydrogenation of Aromatic Precursors

Starting from naphthalene-2-carboxylic acid derivatives, catalytic hydrogenation under high pressure (5–10 MPa) with Rh/C or PtO₂ can achieve full saturation. This route, however, risks over-reduction of the carboxylic acid group unless protected as an ester.

Optimized Protocol from Patent Literature

A patented method for synthesizing the related indole analog provides transferable insights (Table 1):

Table 1: Reaction Conditions for Bicyclic Carboxylic Acid Synthesis

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 1-(1-Cyclohexen-1-yl)pyrrolidine + 3-Chloro-L-serine methylester | DMF, 20–30°C, 24 h | 81.5% |

| 2 | Cyclization | 2 M HCl, reflux, 1 h | – |

| 3 | Hydrogenation | 10% Pd/C, glacial acetic acid, 1.5 MPa H₂ | 82.6% |

Key modifications for the indene derivative would involve:

-

Replacing the pyrrolidine component with a non-nitrogenous cyclohexene derivative.

-

Using tert-butyl esters to protect the carboxylic acid during hydrogenation.

-

Employing microwave-assisted cyclization to reduce reaction times.

Comparative Analysis of Catalytic Systems

Hydrogenation efficiency varies significantly across catalysts (Figure 2):

-

Pd/C : 82–85% yield at 1.5 MPa, minimal over-reduction.

-

Raney Ni : 70–75% yield but requires >3 MPa pressure.

-

Rh/Al₂O₃ : 88% yield but higher cost.

Notably, solvent choice critically impacts stereoselectivity. Glacial acetic acid promotes protonation intermediates that favor the desired cis-ring junction.

Stereochemical Control

The compound’s four stereocenters demand enantioselective methods:

-

Chiral Auxiliaries : (S)-Proline-derived catalysts induce >90% ee in analogous cyclizations.

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester diastereomers, achieving 98% de.

Industrial-Scale Considerations

A cost analysis reveals:

-

Raw material costs: $120/kg (cyclohexene derivatives) vs. $450/kg (naphthalene precursors).

-

Continuous-flow hydrogenation improves throughput by 300% compared to batch reactors.

"The integration of continuous-flow systems with heterogeneous catalysis represents the future of bicyclic carboxylic acid synthesis." – Adapted from Patent CN101544593A .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Octahydro-indene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be optimized by varying catalysts (e.g., palladium or acid catalysts), solvents (polar aprotic vs. non-polar), and temperature (reflux vs. room temperature). For example, highlights that adjusting reaction parameters like solvent choice (acetic acid or ethanol) and temperature improves selectivity in analogous indene derivatives. Kinetic studies via HPLC or GC-MS can monitor intermediate formation and final product purity .

Q. How can the molecular structure of Octahydro-indene-2-carboxylic acid be unambiguously characterized?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (1H/13C) to confirm hydrogenation levels and stereochemistry.

- X-ray crystallography for absolute configuration determination, particularly for distinguishing between stereoisomers (e.g., provides SMILES notation for related dihydro-indene analogs, which aids in structural comparisons).

- FT-IR to validate functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹) .

Q. What safety protocols are critical when handling Octahydro-indene-2-carboxylic acid in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Store in airtight containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How do stereochemical variations in Octahydro-indene-2-carboxylic acid impact its biological activity, and what computational methods can predict these effects?

- Methodological Answer :

- Perform molecular docking (AutoDock, Schrödinger) to assess binding affinity with target proteins (e.g., enzymes in inflammation pathways, as suggested by for related anti-inflammatory indene analogs).

- Validate predictions using in vitro assays (e.g., COX-2 inhibition) and compare activity across stereoisomers synthesized via asymmetric hydrogenation .

Q. How can contradictory data on the compound’s physicochemical properties (e.g., solubility, stability) be resolved?

- Methodological Answer :

- Conduct controlled stability studies under varying pH, temperature, and light exposure. Use HPLC to track degradation products.

- Compare results with literature data (e.g., emphasizes evaluating source quality and experimental limitations). Discrepancies may arise from impurities or differing analytical methods (e.g., UV vs. mass spectrometry detection limits) .

Q. What strategies validate the compound’s role as a synthetic intermediate in complex pharmaceutical scaffolds?

- Methodological Answer :

- Use cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the indene core, as demonstrated in for indole derivatives.

- Monitor reaction efficiency via LC-MS and characterize downstream products (e.g., hydrazides in ) to confirm regioselectivity and compatibility with bioactive moieties .

Q. How can computational modeling improve the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with absorption/distribution parameters.

- Use MD simulations to assess membrane permeability (e.g., blood-brain barrier penetration) and metabolic stability via cytochrome P450 interaction studies .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions meticulously (e.g., notes catalyst batch variability impacts yield).

- Data Validation : Triangulate results using orthogonal techniques (e.g., NMR + X-ray for structural confirmation).

- Ethical Reporting : Adhere to standards in for transparent methodology and data interpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.